molecular formula C30H50O2 B1256502 3beta-Hydroxylanost-8-en-32-al CAS No. 59200-40-7

3beta-Hydroxylanost-8-en-32-al

Cat. No. B1256502
CAS RN: 59200-40-7
M. Wt: 442.7 g/mol
InChI Key: MKMLAQLNFVFNRK-PUXRVUTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta-hydroxylanost-8-en-32-al is a tetracyclic triterpenoid that is lanost-8-ene carrying hydroxy and oxo substituents at positions 3beta and 30 respectively. It has a role as a human metabolite. It is a 3beta-sterol, a tetracyclic triterpenoid and a steroid aldehyde. It derives from a hydride of a lanostane.
4, 4-Dimethyl-14alpha-formyl-5alpha-cholest-8-en-3beta-ol, also known as 3-beta-hydroxylanost-8-en-32-aldehyde or 32-oxo-24, 25-dihydrolanosterol, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. 4, 4-Dimethyl-14alpha-formyl-5alpha-cholest-8-en-3beta-ol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4, 4-dimethyl-14alpha-formyl-5alpha-cholest-8-en-3beta-ol is primarily located in the membrane (predicted from logP) and cytoplasm. 4, 4-Dimethyl-14alpha-formyl-5alpha-cholest-8-en-3beta-ol can be biosynthesized from lanostane.

Scientific Research Applications

Cholesterol Biosynthesis and Metabolic Studies

  • 3beta-Hydroxylanost-8-en-32-al plays a crucial role in cholesterol biosynthesis. Akhtar et al. (1978) demonstrated that this compound is an obligatory intermediate in the conversion of lanost-7-ene-3beta,32-diol to 4,4-dimethylcholesta-7,14-dien-3beta-ol. The study emphasized the significance of this intermediate in the removal of the 14alpha-methyl group in cholesterol biosynthesis, highlighting a pathway involving oxygenation and the formation of dienes (Akhtar, Alexander, Boar, Mcghie, & Barton, 1978).

Regulation of Enzyme Activity

  • Leonard et al. (1994) found that 3beta-hydroxylanost-8-en-32-al influences the activity of 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), a key enzyme in cholesterol synthesis. The compound inhibits HMGR gene expression by reducing the translational efficiency of the HMGR mRNA. This study highlights its potential regulatory role in cholesterol metabolism (Leonard, Kotarski, Tessiatore, Favata, & Trzăskos, 1994).

Synthesis and Characterization

  • A study by Sonoda et al. (1987) described a simplified synthesis of 3beta-hydroxylanost-8-en-32-al, contributing to the ease of study and availability of this compound for further research. Their work simplifies the process of obtaining this intermediate, which is crucial for detailed biochemical studies (Sonoda, Tanoue, Yamaguchi, & Sato, 1987).

Antifungal Applications

Steroid Hormone Metabolism

  • Studies have also explored the role of 3beta-hydroxylanost-8-en-32-al in the metabolism of steroid hormones. For instance, Shafiee et al. (1986) investigated the accumulation of sterol intermediates during the oxidative demethylation of lanosterol, a key process in steroid hormone biosynthesis (Shafiee, Trzăskos, Paik, & Gaylor, 1986).

properties

CAS RN

59200-40-7

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

(3S,5R,10S,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde

InChI

InChI=1S/C30H50O2/c1-20(2)9-8-10-21(3)22-14-18-30(19-31)24-11-12-25-27(4,5)26(32)15-16-28(25,6)23(24)13-17-29(22,30)7/h19-22,25-26,32H,8-18H2,1-7H3/t21-,22-,25+,26+,28-,29-,30-/m1/s1

InChI Key

MKMLAQLNFVFNRK-PUXRVUTHSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C=O

SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C=O

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C=O

Other CAS RN

59200-40-7

synonyms

3-beta-hydroxylanost-8-en-32-aldehyde
3-hydroxylanost-8-en-32-al
32-oxo-24,25-dihydrolanosterol
32-oxo-DHL
lanosten-3-ol-32-al
lanosterol-32-aldehyde

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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